molecular formula C12H9Cl2NO2 B15091711 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(1-phenylethyl)- CAS No. 89538-25-0

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(1-phenylethyl)-

Cat. No.: B15091711
CAS No.: 89538-25-0
M. Wt: 270.11 g/mol
InChI Key: UXRVVKLFFIKFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(1-phenylethyl)- is a chemical compound with a complex structure that includes a pyrrole ring substituted with chlorine atoms and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(1-phenylethyl)- typically involves the reaction of maleimide derivatives with appropriate chlorinating agents. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the process may require the presence of catalysts to facilitate the chlorination reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where maleimide derivatives are treated with chlorine gas under controlled conditions. The reaction is monitored to ensure the desired substitution pattern and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(1-phenylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicarboxylic acids, while reduction can produce amines or hydrocarbons. Substitution reactions can result in the formation of various substituted pyrrole derivatives .

Scientific Research Applications

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(1-phenylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(1-phenylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(1-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

89538-25-0

Molecular Formula

C12H9Cl2NO2

Molecular Weight

270.11 g/mol

IUPAC Name

3,4-dichloro-1-(1-phenylethyl)pyrrole-2,5-dione

InChI

InChI=1S/C12H9Cl2NO2/c1-7(8-5-3-2-4-6-8)15-11(16)9(13)10(14)12(15)17/h2-7H,1H3

InChI Key

UXRVVKLFFIKFEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(=C(C2=O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.